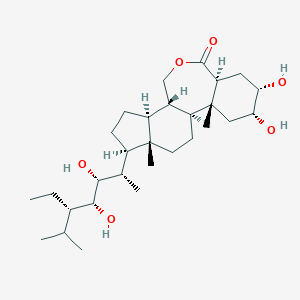

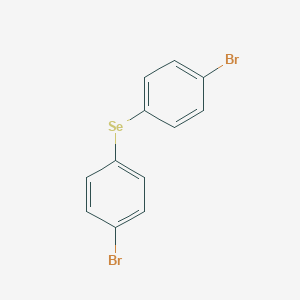

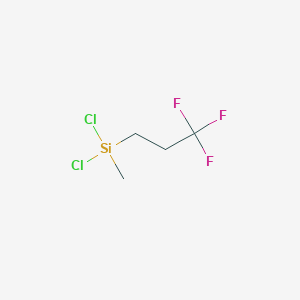

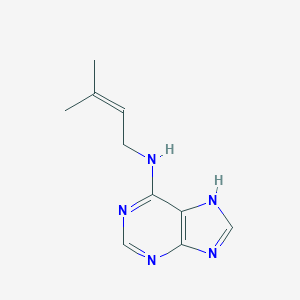

![molecular formula C7H12N2O B109751 2,7-Diazaspiro[4.4]nonan-3-one CAS No. 1226550-00-0](/img/structure/B109751.png)

2,7-Diazaspiro[4.4]nonan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,7-Diazaspiro[4.4]nonan-3-one” is a chemical compound with the molecular formula C7H12N2O . It is also known as “2,7-Diazaspiro[4.4]nonan-3-one hydrochloride” and has a molecular weight of 176.65 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2,7-Diazaspiro[4.4]nonan-3-one” is 1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2,7-Diazaspiro[4.4]nonan-3-one” is a solid at room temperature . The compound should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity .科学的研究の応用

Chemical Synthesis and Structural Analysis :

- Synthesis and Cholinergic Properties: Cignarella et al. (1994) synthesized a series of 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, and studied their cholinergic properties. However, these compounds did not show significant cholinergic activity (Cignarella, Villa, & Barlocco, 1994).

- Improved Synthesis: Ji Zhiqin (2004) developed a more efficient method for synthesizing Diazaspiro[4.4] nonane, improving yield and efficiency (Ji Zhiqin, 2004).

- Regioselective Synthesis: Farag et al. (2008) reported the regioselective synthesis of Diazaspiro[4.4]nona- and Tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, contributing to the field of organic synthesis (Farag, Elkholy, & Ali, 2008).

Pharmacological Applications :

- Potential Anticonvulsant Agents: Lazić et al. (2017) investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into their potential as anticonvulsant agents (Lazić et al., 2017).

- Enantioselective Synthesis for Biological Activity: Pan et al. (2020) developed a method for enantioselective synthesis of spiroindolines, which feature the 2,7-diazaspiro[4.4]nonane structure, to explore their biological activity (Pan et al., 2020).

Targeted Therapeutic Applications :

- Osteoclast Activity Inhibition: Mounier et al. (2020) designed N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to inhibit osteoclast activity, indicating potential applications in treating osteoporosis without affecting bone formation (Mounier et al., 2020).

Pharmacokinetics and Metabolism Studies :

- Metabolic Profiling: Benfenati et al. (1991) studied the metabolites of a compound based on 1,3-diazaspiro[4-4]-nonan-2,4- dione in animals, contributing to the understanding of its pharmacokinetics (Benfenati et al., 1991).

Novel Drug Development :

- Antitubercular Agents: Wang et al. (2020) designed benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties, showing promise as new antitubercular agents (Wang et al., 2020).

Safety And Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

特性

IUPAC Name |

2,7-diazaspiro[4.4]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGUNJUDINBXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630660 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[4.4]nonan-3-one | |

CAS RN |

1226550-00-0 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

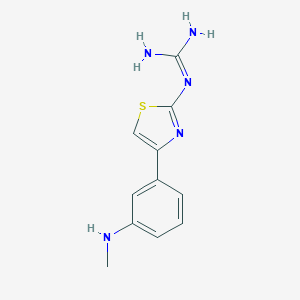

![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)